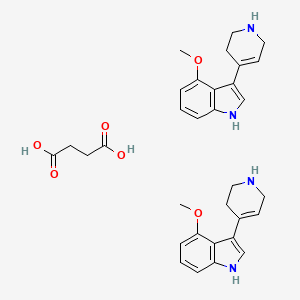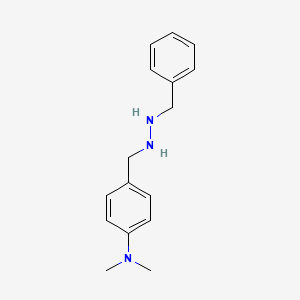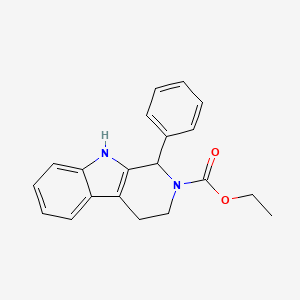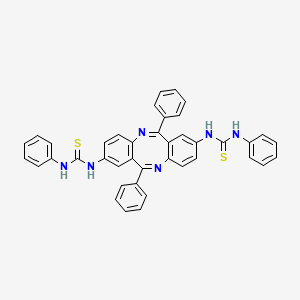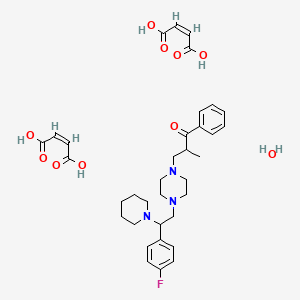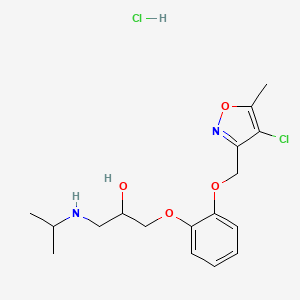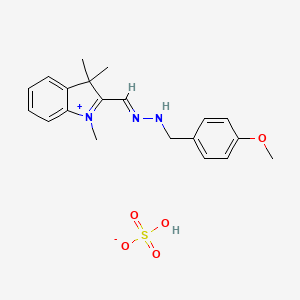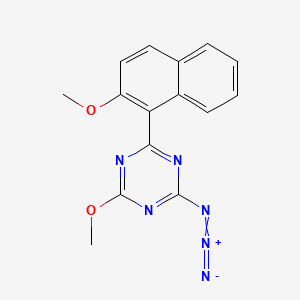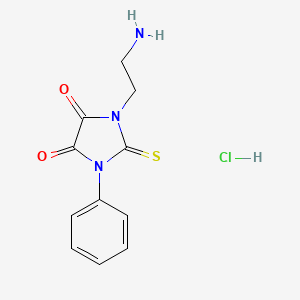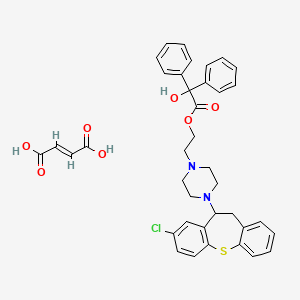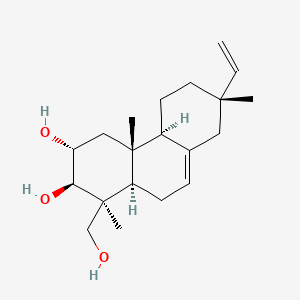
Virescenol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Virescenol A is a natural product belonging to the class of isopimaric diterpenes. The compound is characterized by an isopimaric skeleton, which includes a vinyl moiety at carbon 13, a primary alcohol, and three angular methyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Virescenol A involves several steps, starting from simpler organic compounds. One common synthetic route includes the conversion of virescenol B tosylate into oxetane, followed by transformation into iodohydrin and subsequent reduction to yield isopimara-7,15-dien-19-ol . The reaction conditions typically involve the use of triphenyldi-iodophosphorane and lithium-ammonia reduction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Virescenol A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxetanes, iodohydrins, and other modified isopimaric diterpenes .
Applications De Recherche Scientifique
Virescenol A has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antibiotic and antimicotic activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Virescenol A involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and interacting with cellular membranes . The compound’s structure allows it to fit into specific binding sites, thereby influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Virescenol B: Another isopimaric diterpene isolated from Acremonium luzulae.
Isopimara-7,15-dien-19-ol: A derivative obtained through the reduction of Virescenol B.
Virescenosides: Glycosides of Virescenol A and B, which are also isolated from Acremonium luzulae.
Uniqueness
This compound is unique due to its specific isopimaric skeleton and the presence of a vinyl moiety at carbon 13. These structural features contribute to its distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
22343-46-0 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol |
InChI |
InChI=1S/C20H32O3/c1-5-18(2)9-8-14-13(10-18)6-7-16-19(14,3)11-15(22)17(23)20(16,4)12-21/h5-6,14-17,21-23H,1,7-12H2,2-4H3/t14-,15+,16+,17-,18-,19+,20+/m0/s1 |
Clé InChI |
MFRPASSMPOECIY-AKIVOZEDSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(C[C@H]([C@@H]([C@]3(C)CO)O)O)C)C1)C=C |
SMILES canonique |
CC1(CCC2C(=CCC3C2(CC(C(C3(C)CO)O)O)C)C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



